REACTION_CXSMILES
|
CS(O[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([Br:13])=[C:9]([C:14]([F:17])([F:16])[F:15])[CH:8]=1)(=O)=O.[C-:18]#[N:19].[K+]>C(O)C.O>[Br:13][C:10]1[CH:11]=[CH:12][C:7]([CH2:6][C:18]#[N:19])=[CH:8][C:9]=1[C:14]([F:17])([F:16])[F:15] |f:1.2|
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Name
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4-bromo-3-(trifluoromethyl)benzyl methanesulfonate
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Quantity
|
1.295 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCC1=CC(=C(C=C1)Br)C(F)(F)F
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Name
|
|
Quantity
|
364 mg
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
were evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue was redissolved in dichloromethane (50 mL)
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)CC#N)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |